![molecular formula C17H19F3N2OS B2555389 N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide CAS No. 896374-93-9](/img/structure/B2555389.png)
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide
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Overview
Description
“N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide” is a compound that belongs to the class of five-membered heterocyclic compounds known as thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of various heteroatoms, such as nitrogen, sulfur, and oxygen . The replacement of the NH2 group with a substituted phenyl ring has been shown to increase the antibacterial activity of the synthesized thiazole derivatives .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . For instance, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by the nature of their substituents . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Anticancer Activity
The compound N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which shares structural similarities with N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, has been designed, synthesized, and evaluated for its anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (B. Ravinaik et al., 2021).
Cystic Fibrosis Therapy
Another research focus is on derivatives of this compound for cystic fibrosis therapy. Compounds structurally related have shown to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR, with some bithiazole analogues demonstrating significant effect on corrector activity (G. Yu et al., 2008).
Antimicrobial Agents
Research into 2-phenylamino-thiazole derivatives has unveiled their potential as antimicrobial agents. A series of novel compounds synthesized for this purpose showed potent antimicrobial activity against various pathogens, with some compounds outperforming reference drugs. These findings suggest a promising avenue for the development of new antimicrobial therapies (D. Bikobo et al., 2017).
Anti-inflammatory and Analgesic Properties
Celecoxib derivatives, including those structurally related to this compound, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting its potential as a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Electronic Applications
Compounds incorporating trifluoromethylphenyl groups and thiazolothiazole units have been developed as n-type semiconductors for organic field-effect transistors (OFETs). These novel pi-electron systems exhibited excellent n-type performance with high electron mobilities, demonstrating the effectiveness of trifluoromethylphenyl groups in inducing n-type behavior and the favorable impact of the thiazolothiazole unit for efficient intermolecular pi-pi interactions (S. Ando et al., 2005).
Mechanism of Action
Target of Action
N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)pivalamide, also known as 2,2-dimethyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)propanamide, is a compound that has been found to act like a peroxisome proliferator-activated receptor agonist . This suggests that the primary targets of this compound are peroxisome proliferator-activated receptors, which play a crucial role in the regulation of central inflammation .
Mode of Action
The interaction of this compound with its targets involves the activation of peroxisome proliferator-activated receptors. This activation can lead to the regulation of central inflammation, suggesting that the compound may have anti-inflammatory properties .
Biochemical Pathways
Given its role as a peroxisome proliferator-activated receptor agonist, it is likely that it influences pathways related to inflammation and immune response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a peroxisome proliferator-activated receptor agonist. By activating these receptors, the compound may help regulate inflammation at a central level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2OS/c1-16(2,3)15(23)21-9-8-13-10-24-14(22-13)11-4-6-12(7-5-11)17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKWHNXIMZUUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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